5-allyl-2-benzofuran-1(3H)-one
Overview
Description
5-allyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Asymmetric Reactions
The asymmetric allylic alkylation reaction of prochiral 3-substituted benzofuran-2(3H)-ones, including compounds related to 5-allyl-2-benzofuran-1(3H)-one, has been studied using a chiral biscinchona alkaloid catalyst. This process yields adducts with high diastereo- and enantioselectivities, which are significant in the synthesis of stereoselective compounds (Liu et al., 2011).
Synthesis of Benzofuran Derivatives
A general and efficient synthesis method for 2-benzofuran-2-ylacetamides starting from compounds similar to this compound has been developed. This method demonstrates significant advancements in the field of organic synthesis, particularly in the creation of complex heterocyclic compounds (Gabriele et al., 2007).
Photostimulated Radical Reactions
The photostimulated reactions of compounds including this compound derivatives have shown to yield reduced products in high yields. This method is useful for the synthesis of cyclic reduced products and demonstrates the utility of photostimulated reactions in organic chemistry (Vaillard et al., 2004).
Spectroscopic and Computational Studies
In-depth spectroscopic and computational studies have been conducted on derivatives of this compound. These studies include FT-IR, FT-Raman, NMR, and UV spectral studies, along with density functional theory calculations, providing a comprehensive understanding of these compounds at the molecular level (Hiremath et al., 2018).
Novel Synthesis Approaches
Innovative synthetic approaches for creating complex molecular structures such as frondosin B and 5-epi-liphagal, starting from benzofuran allylic alcohols, have been developed. These approaches leverage the chemical properties of benzofuran derivatives for the efficient synthesis of biologically relevant compounds (Zhang et al., 2012).
Properties
IUPAC Name |
5-prop-2-enyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-3-8-4-5-10-9(6-8)7-13-11(10)12/h2,4-6H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHOMBUIKADCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)C(=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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